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Introduction

Formylation, the introduction of a formyl group (-CHO), is a fundamental transformation in
organic synthesis, yielding aldehydes that are crucial intermediates in the production of
pharmaceuticals, agrochemicals, and fine chemicals. While numerous methods exist for
formylation, the use of catalytic processes with efficient and operationally simple formylating
agents is of paramount importance in modern chemistry. This document provides detailed
application notes and protocols for a notable catalytic formylation reaction.

Initial investigations into the use of tert-butyl formate as a direct formylating agent in catalytic
C-H or C-X bond functionalization did not yield established, general methodologies in the
reviewed literature. However, a closely related and highly efficient method utilizing tert-butyl
isocyanide as a carbon monoxide surrogate in palladium-catalyzed formylation of aryl halides
has been well-documented.[1][2][3] This approach offers mild reaction conditions, broad
functional group tolerance, and avoids the use of toxic carbon monoxide gas.[1]

Additionally, tert-butyl formate has been described as a reagent in the rhodium-catalyzed
direct carbonylation of benzyl halides, which, while not a direct formylation, showcases its utility
as a C1 source in carbonylation chemistry.

This document will focus on the detailed protocols and applications of the palladium-catalyzed
formylation of aryl halides using tert-butyl isocyanide.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b166776?utm_src=pdf-interest
https://www.benchchem.com/product/b166776?utm_src=pdf-body
https://www.organic-chemistry.org/abstracts/lit4/563.shtm
https://www.researchgate.net/publication/263356152_ChemInform_Abstract_Palladium-Catalyzed_Formylation_of_Aryl_Halides_with_tert-Butyl_Isocyanide
https://datapdf.com/palladium-catalyzed-formylation-of-aryl-halides-with-tert-bu.html
https://www.organic-chemistry.org/abstracts/lit4/563.shtm
https://www.benchchem.com/product/b166776?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Palladium-Catalyzed Formylation of Aryl Halides
with tert-Butyl Isocyanide

This method provides an effective route to aromatic aldehydes from aryl halides. The reaction
proceeds via a palladium-catalyzed isocyanide insertion into the carbon-halogen bond,
followed by a hydride transfer and reductive elimination.[1]

General Reaction Scheme

Ar-X + t-BuNC + — [H] Pd Catalyst, Ligand, Base Ar-CHO

Click to download full resolution via product page

Caption: General scheme for the Pd-catalyzed formylation of aryl halides.

Experimental Protocols

Materials:

o Aryl halide (e.g., aryl iodide or bromide) (1.0 mmol)

« tert-Butyl isocyanide (1.2 mmol)

o Palladium(ll) acetate (Pd(OAc)2) (0.03 mmol, 3 mol%)

e JohnPhos (ligand) (0.045 mmol, 4.5 mol%)

e Sodium carbonate (Na2COs) (1.0 mmol)

o Triethylsilane (EtsSiH) as the hydride source (3.0 mmol)
¢ Anhydrous N,N-dimethylformamide (DMF) (2.0 mL)

» Schlenk tube or sealed reaction vial

» Standard laboratory glassware and purification apparatus (e.g., column chromatography)
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Procedure:

e To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl
halide (1.0 mmol), palladium(ll) acetate (0.03 mmol), JohnPhos (0.045 mmol), and sodium
carbonate (1.0 mmol).

o Evacuate and backfill the tube with the inert gas three times.

e Add anhydrous DMF (2.0 mL), tert-butyl isocyanide (1.2 mmol), and triethylsilane (3.0 mmaol)
via syringe.

o Seal the tube and place it in a preheated oil bath at 65 °C.

« Stir the reaction mixture for the required time (typically 8-12 hours, can be monitored by TLC
or GC-MS).

 After the reaction is complete, cool the mixture to room temperature.

 Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
e Separate the organic layer, and extract the agueous layer with the organic solvent.

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

« Filter the mixture and concentrate the filtrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to afford the desired
aromatic aldehyde.

Data Presentation: Reaction Optimization and Substrate
Scope

The following tables summarize the quantitative data from optimization studies and the reaction
scope for the palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide.[1]

Table 1: Optimization of Reaction Conditions
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) Hydride .

Catalyst Ligand Base (1 Temp Yield

Entry . Source Solvent
(mol%) (mol%) equiv) . (°C) (%)

(equiv)

Pd(OAc)2  JohnPho EtsSiH

1 Na2COs DMF 80 75
3) s (4.5) 2)
Pd(OAc)2  JohnPho EtsSiH

2 Na2COs DMF 65 92
(3) s (4.5) 3)
Pd(OAc)2  JohnPho EtsSiH

3 K2COs3 DMF 65 85
(3) s (4.5) 3)
Pd(OAc)2  JohnPho EtsSiH

4 Cs2C0s3 DMF 65 88
(3) s (4.5) 3)
Pd(OAc)2 SPhos EtsSiH

5 Na2COs DMF 65 78
3) (4.5) (3)
Pd(OAc)2  XPhos EtsSiH

6 Na2COs DMF 65 81
3) (4.5) (3)
PdCIz(PP EtsSiH

7 - Naz2COs DMF 65 65
hs)2 (3) (3)

Data is representative and compiled from literature reports for the formylation of 4-iodotoluene.

[1]

Table 2: Substrate Scope for the Formylation of Aryl Halides
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Entry Aryl Halide Product Yield (%)
4-
1 4-lodotoluene 92
Methylbenzaldehyde
4-
2 4-Bromoanisole 89
Methoxybenzaldehyde
3 1-lodonaphthalene 1-Naphthaldehyde 85
4 4-lodobenzonitrile 4-Formylbenzonitrile 78
4'-
5 4-Acetylbenzaldehyde 82
Bromoacetophenone
Methyl 4- Methyl 4-
6 _ Y Y 80
iodobenzoate formylbenzoate
) Thiophene-2-
7 2-Bromothiophene 75
carbaldehyde
o Pyridine-3-
8 3-lodopyridine 70
carbaldehyde

Yields are for isolated products under optimized conditions.[1] Electron-rich aryl halides
generally provide higher yields than electron-poor ones.[1] The reaction tolerates a variety of
functional groups, including ketones, esters, and nitriles.[1]

Plausible Catalytic Cycle

The proposed mechanism for this transformation is depicted below.[3]
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Caption: Plausible catalytic cycle for Pd-catalyzed formylation with t-BuNC.

Workflow for Catalytic Formylation Experiments

The following diagram outlines a typical workflow for conducting the catalytic formylation
reactions described above.
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Caption: Experimental workflow for catalytic formylation.

Conclusion
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While tert-butyl formate is not commonly employed as a direct formylating agent in catalytic
reactions, the use of tert-butyl isocyanide in palladium-catalyzed formylation of aryl halides
presents a robust and versatile alternative. The provided protocols and data offer a solid
foundation for researchers and drug development professionals to implement this methodology
for the synthesis of valuable aromatic aldehydes. The mild conditions and broad functional
group tolerance make this an attractive method for complex molecule synthesis.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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